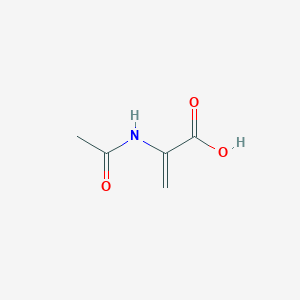

2-Acetamidoacrylic acid

Description

Properties

IUPAC Name |

2-acetamidoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDFFEMHDKXMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28376-45-6 | |

| Record name | 2-Propenoic acid, 2-(acetylamino)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28376-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40202647 | |

| Record name | 2-Acetamidoacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-56-1 | |

| Record name | 2-Acetamidoacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidoacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidoacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidoacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetamidoacrylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQA627GQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a synthetic unsaturated amino acid derivative. Its structure, featuring a vinyl group, a carboxylic acid, and an acetamido group, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure

The chemical structure of this compound is characterized by a prop-2-enoic acid backbone with an acetamido substituent at the C2 position. The presence of both a hydrogen bond donor (the N-H of the amide and O-H of the carboxylic acid) and acceptor groups (the carbonyl oxygens of the amide and carboxylic acid) influences its intermolecular interactions and physical properties. The double bond introduces reactivity, making it a key substrate for various addition reactions.

IUPAC Name: 2-acetamidoprop-2-enoic acid[1]

Molecular Formula: C₅H₇NO₃[1]

Canonical SMILES: CC(=O)NC(=C)C(=O)O[1]

InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Weight | 129.11 g/mol | [1] |

| Melting Point | 185-186 °C (decomposes) | |

| Boiling Point | 418.5 ± 37.0 °C at 760 mmHg (estimated) | |

| Solubility | Water: Hardly soluble[2]DMSO: Sparingly soluble[3]Methanol: Sparingly soluble[3] | |

| pKa (predicted) | 3.53 ± 0.11 | [2] |

| Appearance | White to off-white powder | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.1 | s | N-H (amide) |

| ~6.2 | s | =CH₂ (vinyl) |

| ~5.8 | s | =CH₂ (vinyl) |

| ~2.0 | s | -CH₃ (acetyl) |

Note: The chemical shift of the carboxylic acid proton can be broad and variable, and is often not observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (carboxylic acid) |

| ~167 | C=O (amide) |

| ~133 | C= (vinyl) |

| ~107 | =CH₂ (vinyl) |

| ~23 | -CH₃ (acetyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching |

| 3300-2500 | O-H | Stretching (broad, carboxylic acid) |

| ~1700 | C=O | Stretching (carboxylic acid) |

| ~1660 | C=O | Stretching (amide I) |

| ~1630 | C=C | Stretching |

| ~1540 | N-H | Bending (amide II) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the condensation of pyruvic acid with acetamide (B32628).

Materials:

-

Pyruvic acid

-

Acetamide

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Ice

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

A mixture of pyruvic acid (1 mole) and acetamide (1 mole) in toluene is heated under reflux with a water separator until no more water is evolved.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with a mixture of pyridine and acetic anhydride.

-

The mixture is stirred at room temperature for a specified period.

-

The reaction is quenched by pouring it into ice-cold dilute hydrochloric acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure this compound.

Asymmetric Hydrogenation of this compound

This compound is a key substrate for the asymmetric synthesis of N-acetylalanine. This reaction is typically carried out using a chiral rhodium or ruthenium catalyst.

Materials:

-

This compound

-

Methanol (degassed)

-

Chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a pressure vessel is charged with this compound and the chiral rhodium catalyst in degassed methanol.

-

The vessel is sealed and removed from the glovebox.

-

The vessel is connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired pressure.

-

The reaction mixture is stirred at a constant temperature for the specified reaction time.

-

After the reaction is complete, the vessel is depressurized, and the solvent is removed under reduced pressure.

-

The enantiomeric excess of the resulting N-acetylalanine is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.

References

A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid (CAS: 5429-56-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a versatile unsaturated N-acetylated amino acid derivative with the CAS number 5429-56-1.[1][2][3] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and purification, as well as its significant applications in synthetic chemistry and drug development. Key areas of focus include its role as a precursor in the asymmetric synthesis of amino acids, its function as a monomer in polymerization, and its potential as an antioxidant. This document aims to be a comprehensive resource, offering detailed experimental protocols and visual representations of key processes to aid researchers in their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white powder.[4] It is sparingly soluble in methanol (B129727) and DMSO, and slightly soluble in water.[2][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5429-56-1 | [1][3] |

| Molecular Formula | C₅H₇NO₃ | [1][3] |

| Molecular Weight | 129.11 g/mol | [1] |

| IUPAC Name | 2-acetamidoprop-2-enoic acid | [1] |

| Synonyms | N-Acetyldehydroalanine, α-Acetamidoacrylic acid | |

| Appearance | White to off-white powder | [4] |

| Melting Point | 185-186 °C (decomposes) | |

| Solubility | Sparingly soluble in DMSO and methanol | [5] |

| pKa | 3.53 ± 0.11 (Predicted) | [4] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available | [6][7] |

| ¹³C NMR | Spectra available | [1] |

| IR Spectroscopy | Data available | [1] |

| Mass Spectrometry | Data available | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of pyruvic acid with acetamide (B32628).[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1.0 equivalent) and acetamide (1.0 equivalent) in benzene (B151609).

-

Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the benzene under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from ethanol (B145695) to yield this compound as white needles.[8]

Purification by Recrystallization

For further purification, a standard recrystallization protocol can be followed.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the purified crystals under vacuum.

Applications in Research and Development

Asymmetric Synthesis of Amino Acids

This compound is a valuable precursor for the synthesis of chiral amino acids through asymmetric hydrogenation. This process typically employs a chiral rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, dissolve the chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand in a degassed solvent like methanol or dichloromethane.

-

Reaction Setup: In a high-pressure reactor, add this compound and the prepared catalyst solution.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a specific temperature.

-

Monitoring: Monitor the reaction for the consumption of the starting material using an appropriate analytical technique (e.g., HPLC).

-

Work-up: Upon completion, carefully vent the reactor and remove the solvent. The resulting amino acid derivative can be purified by chromatography or recrystallization.

Monomer in Polymerization

This compound can be polymerized to form poly(this compound).[8] This polymer has potential applications in various fields, including as a metal-chelating agent.

Experimental Protocol: Free Radical Polymerization

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., water or an organic solvent) in a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Initiator Addition: Add a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or a persulfate initiator.[8]

-

Polymerization: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and stir for the required time to achieve polymerization.

-

Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent.

-

Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Antioxidant Properties

This compound is reported to have antioxidant properties.[9] The antioxidant activity is likely attributed to its ability to scavenge free radicals. The conjugated system of the acrylic acid and the acetamido group may facilitate the stabilization of radical species.

Proposed Antioxidant Mechanism:

The antioxidant mechanism likely involves the donation of a hydrogen atom from the N-H group of the acetamido moiety or addition of a radical to the double bond to neutralize free radicals. The resulting radical on the this compound molecule can be stabilized through resonance.

Role in Drug Development

While specific drug delivery systems based solely on this compound are not extensively documented, its polymer, poly(acrylic acid), is widely used in drug delivery applications.[10] These systems often function as hydrogels for controlled drug release. The incorporation of this compound as a monomer into such systems could modulate their properties, such as mucoadhesion and pH-responsiveness.

Conceptual Workflow for Hydrogel-Based Drug Delivery:

-

Polymer Synthesis: Synthesize a copolymer incorporating this compound with other monomers (e.g., acrylic acid, polyethylene (B3416737) glycol) to form a cross-linked hydrogel.

-

Drug Loading: Load the therapeutic agent into the hydrogel matrix, either by diffusion or by incorporating it during the polymerization process.

-

Characterization: Characterize the drug-loaded hydrogel for properties such as swelling behavior, drug loading efficiency, and mechanical strength.

-

In Vitro Release Studies: Perform in vitro drug release studies under simulated physiological conditions (e.g., different pH values) to evaluate the release kinetics.

-

In Vivo Evaluation: Conduct in vivo studies in appropriate animal models to assess the biocompatibility, efficacy, and pharmacokinetic profile of the drug delivery system.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and polymer chemistry with significant potential in drug development. Its utility as a precursor for chiral amino acids and as a functional monomer makes it a compound of interest for researchers in both academia and industry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, along with detailed protocols to facilitate its use in the laboratory. Further research into its biological activities and the development of novel drug delivery systems based on its unique chemical structure is warranted.

References

- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 2. Characterization of the radical-scavenging reaction of 2-O-substituted ascorbic acid derivatives, AA-2G, AA-2P, and AA-2S: a kinetic and stoichiometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. Alternative Chemistries for Free Radical-Initiated Targeting and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Acetamidoacrylic Acid from Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-acetamidoacrylic acid, a valuable unsaturated amino acid derivative, using pyruvic acid as a starting material. The document details both a multi-step synthesis involving the formation and subsequent conversion of alanine (B10760859), as well as a more direct one-pot condensation reaction. Experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate practical application in a research and development setting.

Introduction

This compound, also known as N-acetyldehydroalanine, is a key building block in organic synthesis, particularly in the preparation of modified peptides, unnatural amino acids, and various pharmaceuticals. Its α,β-unsaturated carbonyl moiety makes it a versatile precursor for a range of chemical transformations. This guide explores viable synthetic strategies starting from the readily available α-keto acid, pyruvic acid.

Synthetic Pathways from Pyruvic Acid

Two primary synthetic routes from pyruvic acid to this compound have been identified and are detailed below.

Route 1: Multi-Step Synthesis via Alanine Intermediate

This pathway involves a three-step sequence: the reductive amination of pyruvic acid to form alanine, followed by N-acetylation, and finally, conversion of the N-acetylalanine intermediate to the target molecule.

Step 1: Reductive Amination of Pyruvic Acid to Alanine

Pyruvic acid can be converted to alanine through reductive amination. This can be achieved through both chemical and enzymatic methods. Enzymatic methods often offer high conversion rates. For instance, the use of alanine dehydrogenase (AlaDH) in combination with an NADH regeneration system has been shown to achieve a 99% conversion of pyruvate (B1213749) to alanine within one hour.[1] Electrochemical methods have also been explored, demonstrating high selectivity for alanine formation.[2]

Step 2: N-Acetylation of Alanine

The resulting alanine is then N-acetylated, most commonly using acetic anhydride (B1165640). This reaction can be carried out in acetic acid, and various protocols report high yields. For example, acetylation of D,L-alanine with 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at 48 to 55°C has been reported to yield N-acetyl-D,L-alanine with a purity of 98.7 to 99% and a yield of 78 to 83%.[3] Another method describes mixing amino acid and acetic acid in a molar ratio of 1:4-7, heating to 40-70°C, and then adding acetic anhydride, with total yields as high as 92-98%.[4]

Step 3: Conversion of N-Acetylalanine to this compound

The final step involves the introduction of a double bond into the N-acetylalanine molecule. This is the most challenging step in this synthetic sequence as alanine lacks a suitable leaving group for a simple elimination reaction. A common laboratory synthesis of dehydroalanine (B155165) derivatives involves the dehydration of serine derivatives.[3] For instance, N-acetylserine can be converted to this compound.[5] Therefore, this multi-step pathway would necessitate an additional step to introduce a hydroxyl or other suitable leaving group at the β-position of N-acetylalanine, which adds complexity to the overall synthesis.

Route 2: Direct One-Pot Synthesis

A more direct and efficient approach involves a one-pot, three-component condensation reaction. A Brønsted acid-catalyzed reaction of pyruvic acid, an alcohol or thiol, and an amide or carbamate (B1207046) can directly yield dehydroalanine derivatives. This method circumvents the need for the isolation of intermediates and the challenging conversion of N-acetylalanine. While a specific detailed protocol for the reaction of pyruvic acid with acetamide (B32628) was not found in the immediate search results, the existence of this general methodology presents a highly promising and streamlined route to this compound.

Data Presentation

The following tables summarize the quantitative data for the key transformations discussed.

Table 1: Reductive Amination of Pyruvic Acid to Alanine

| Method | Reducing Agent/Catalyst | Solvent/Conditions | Reaction Time | Conversion/Yield | Reference |

| Enzymatic | Alanine Dehydrogenase (AlaDH), NADH regeneration system | Not specified | 1 hour | 99% conversion | [1] |

| Electrochemical | Not specified | 6 M (NH4)2SO4 electrolyte | Not specified | High selectivity | [2] |

Table 2: N-Acetylation of Alanine

| Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| D,L-Alanine, Acetic Anhydride (1.2-1.3 eq) | Acetic Acid (4.4-5.0 eq) | 48-55°C | Not specified | 78-83% | 98.7-99% | [3] |

| Amino Acid, Acetic Anhydride (1.0-1.4 eq) | Acetic Acid (4-7 eq) | 40-70°C | 1-4 hours | 92-98% | High | [4] |

Experimental Protocols

Protocol 1: N-Acetylation of D,L-Alanine (Adapted from[3])

-

Reaction Setup: In a suitable reaction vessel, suspend D,L-alanine in 4.4 to 5.0 molar equivalents of acetic acid.

-

Reaction Execution: Heat the suspension to 48-55°C with stirring.

-

Addition of Acetic Anhydride: Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the heated suspension.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, HPLC).

-

Work-up: After the reaction is complete, evaporate the acetic acid under reduced pressure.

-

Purification: Crystallize the crude product from water and dry to obtain N-acetyl-D,L-alanine.

Mandatory Visualizations

Caption: Multi-step synthesis of this compound from pyruvic acid via an alanine intermediate.

Caption: Direct one-pot synthesis of this compound from pyruvic acid and acetamide.

Caption: Experimental workflow for the N-acetylation of alanine.

References

- 1. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 4. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 5. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-acetamidoacrylic acid, a key building block in synthetic organic chemistry and peptide science. It covers its nomenclature, physicochemical properties, and a representative synthetic protocol.

Nomenclature and Synonyms

This compound is known by several names across different nomenclature systems. Its widespread use in various research fields has led to a variety of synonyms, which are crucial to recognize when reviewing literature and sourcing materials. The compound is systematically named under IUPAC nomenclature, and is also commonly referred to by names derived from its relationship to the amino acid alanine.

Table 1: Synonyms and Identifiers for this compound

| Nomenclature/Identifier Type | Value | Source |

| IUPAC Name | 2-acetamidoprop-2-enoic acid | [1] |

| CAS Number | 5429-56-1 | [1][2][3][4][5][6] |

| Common Synonyms | N-Acetyldehydroalanine | [2][3][5][7][8] |

| 2-(Acetylamino)-2-propenoic Acid | [3][4][6][7] | |

| 2-(Acetylamino)acrylic Acid | [3][4] | |

| Acetyldehydroalanine | [3][4][6] | |

| N-Acetyl-α-aminoacrylic Acid | [3][4][6] | |

| α-Acetamidoacrylic acid | [8][9] | |

| Other Identifiers | NSC 14171 | [1][3][4][6] |

| EINECS 226-583-3 | [1][5] | |

| Beilstein/REAXYS Number | 1812032 | |

| PubChem CID | 79482 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological studies. Key properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | [2][3][4] |

| Molecular Weight | 129.11 g/mol | [2][4][5][6] |

| Appearance | Off-White Solid | [6] |

| Purity | ≥97% | [2] |

| Storage Temperature | 4°C | [2] |

| -20°C | [4] |

Experimental Protocols

The synthesis of this compound and its derivatives is a common procedure in many research laboratories. While multiple synthetic routes exist, a frequently cited method involves the dehydration of N-acetylserine or the elimination from a protected cysteine derivative. The methyl ester, methyl 2-acetamidoacrylate, can be prepared from the methyl ester of N-acetylalanine.[10]

3.1 Representative Synthesis: Preparation of Methyl 2-Acetamidoacrylate

While the direct synthesis of the free acid is varied, the preparation of its methyl ester provides a well-documented example of forming the dehydroalanine (B155165) backbone.

-

Starting Material: Methyl 2-acetamidopropionate (methyl ester of N-acetylalanine).[10]

-

Reaction Type: The specific reaction from this starting material to achieve the unsaturated product typically involves an elimination reaction. The exact conditions (base, solvent, temperature) can vary depending on the specific procedure being followed.

-

General Considerations: N-acylated derivatives of dehydroalanine are noted to be stable, unlike the free enamine which is prone to hydrolysis to pyruvate.[11] This stability is crucial for its isolation and use in subsequent synthetic steps.

3.2 Hydrolysis Studies

The stability of related compounds, such as methyl 2-acetamidoacrylate, has been investigated. Kinetic studies on its hydrolysis show that the rate is significantly affected by the solvent system. For instance, the addition of dimethylsulfoxide (DMSO) to water can retard the hydrolysis of the ester.[12] This information is valuable for designing reaction and purification conditions to minimize unwanted side reactions.

Logical Relationships in Synthesis

The synthesis of this compound derivatives often starts from readily available amino acids. The following diagram illustrates the conceptual workflow for the synthesis of a generic 2-acetamidoacrylate derivative from a protected amino acid precursor.

Caption: A diagram illustrating the general synthetic logic for producing 2-acetamidoacrylate derivatives.

References

- 1. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. veeprho.com [veeprho.com]

- 4. usbio.net [usbio.net]

- 5. 2-アセトアミドアクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound CAS#: 5429-56-1 [amp.chemicalbook.com]

- 8. 2-Propenoic acid, 2-(acetylamino)- [webbook.nist.gov]

- 9. parchem.com [parchem.com]

- 10. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]

- 11. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 12. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyldehydroalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyldehydroalanine (NAcDha) is an α,β-unsaturated amino acid derivative with significant implications in biochemistry and drug development. As a key component of various natural products and a reactive intermediate in biological systems, a thorough understanding of its physical, chemical, and biological properties is paramount. This guide provides a consolidated resource on N-Acetyldehydroalanine, encompassing its physicochemical data, synthesis protocols, and its role in cellular signaling pathways.

Physical and Chemical Data

Table 1: Physical Properties

| Property | Value | Notes and References |

| Molecular Formula | C₅H₇NO₃ | |

| Molecular Weight | 129.11 g/mol | |

| Melting Point | Not available | N-Acetyl-L-alanine has a melting point of 125 °C. |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Insoluble in water. Dispersible in DMSO, TFA, and HFIP.[2] | Data for poly(dehydroalanine). Solubility of monomeric N-Acetyldehydroalanine may differ. |

Table 2: Chemical Properties

| Property | Description | References |

| Reactivity | Highly reactive as a Michael acceptor due to the electron-withdrawing acetyl and carboxyl groups conjugated to the double bond.[3] | [3] |

| Stability | More stable than dehydroalanine (B155165) due to N-acetylation.[1] Prone to hydrolysis, especially under basic conditions.[1] | [1] |

| Electrophilicity | The β-carbon of the double bond is electrophilic and susceptible to nucleophilic attack by thiols (e.g., cysteine, glutathione) and amines.[3] | [3] |

Table 3: Spectroscopic Data (for Poly(dehydroalanine))

| Technique | Key Peaks and Observations | References |

| ¹H NMR | Resonances for alkene and amide protons are expected. | [2][4] |

| ¹³C NMR | Resonances for carbonyl and alkene carbons are characteristic. | [2][4] |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), 1681 & 1656 (Amide I), 1492 (Amide II), 1625 (C=C stretch), 902 (alkene C-H bend). | [2][4] |

Experimental Protocols

The synthesis of N-Acetyldehydroalanine typically proceeds through the dehydration of N-acetylserine or the elimination of a leaving group from an N-acetylcysteine derivative.

Synthesis of N-Acetyldehydroalanine from N-Acetyl-Serine

This method involves the dehydration of the β-hydroxyl group of N-acetyl-serine.

Materials:

-

N-acetyl-L-serine

-

Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent

-

Copper(I) chloride (optional, as a catalyst)

-

Anhydrous solvent (e.g., pyridine, dioxane)

Procedure:

-

Dissolve N-acetyl-L-serine in the anhydrous solvent under an inert atmosphere.

-

Add the dehydrating agent (e.g., DCC) to the solution.

-

If using a catalyst, add a catalytic amount of copper(I) chloride.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of N-Acetyldehydroalanine from N-Acetyl-Cysteine

This protocol involves the elimination of the thiol group from N-acetyl-cysteine, often after conversion to a better leaving group.

Materials:

-

N-acetyl-L-cysteine

-

Methyl iodide or other alkylating agent

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., methanol, DMF)

Procedure:

-

Dissolve N-acetyl-L-cysteine in a suitable solvent.

-

Add a base to deprotonate the thiol group, forming a thiolate.

-

Add the alkylating agent (e.g., methyl iodide) to form an S-alkylated intermediate.

-

Induce β-elimination by heating the reaction mixture or by adding a stronger base. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture and remove the solvent.

-

Purify the N-Acetyldehydroalanine product using appropriate chromatographic techniques.

Role in Signaling Pathways

Dehydroalanine residues, often formed post-translationally, can play a crucial role in modulating cellular signaling pathways. Its electrophilic nature allows it to act as a reactive "warhead," forming covalent adducts with cellular nucleophiles and thereby altering protein function.

Modulation of the MAPK Signaling Pathway

Pathogenic bacteria have evolved mechanisms to manipulate host cell signaling to their advantage. One such strategy involves the enzymatic conversion of phosphorylated serine or threonine residues in key signaling proteins to dehydroalanine or dehydrobutyrine, respectively.[5] This modification can lead to the irreversible inactivation of mitogen-activated protein kinases (MAPKs), which are central to the host's immune response.[5]

The process can be summarized as follows:

-

Bacterial effector proteins with phosphothreonine lyase activity are injected into the host cell.

-

These enzymes target phosphorylated serine or threonine residues within the activation loop of MAPKs.

-

The enzyme catalyzes a β-elimination reaction, removing the phosphate (B84403) group and forming a dehydroalanine residue.

-

The presence of the dehydroalanine residue in the activation loop prevents re-phosphorylation and locks the MAPK in an inactive conformation, thereby dampening the downstream inflammatory and immune responses.

Interaction with Glutathione (B108866)

The electrophilic β-carbon of N-Acetyldehydroalanine makes it a substrate for Michael addition reactions with cellular nucleophiles, most notably glutathione (GSH).[1] This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

The conjugation of N-Acetyldehydroalanine with glutathione can have several biological consequences:

-

Detoxification: GST-mediated conjugation is a major pathway for the detoxification of electrophilic compounds.

-

Protein Modification: The formation of dehydroalanine residues in proteins can lead to subsequent glutathionylation, a post-translational modification that can alter protein structure and function.

-

Depletion of Cellular Thiols: The reaction with dehydroalanine can deplete cellular stores of glutathione, potentially leading to oxidative stress.

References

- 1. Dehydroalanine analog of glutathione: An electrophilic busulfan metabolite that binds to human glutathione S-transferase A1-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Abnormal Activation of MEK1 Induced by Dehydroalanine Modification - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Acetamidoacrylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-acetamidoacrylic acid, a key building block in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Executive Summary

This compound, also known as N-acetyl-α,β-dehydroalanine, is an unsaturated N-acetylated amino acid derivative. Its solubility is a critical parameter for its application in synthetic chemistry, particularly in peptide synthesis and the development of novel polymers and pharmaceuticals. This guide addresses the qualitative solubility of this compound in common laboratory solvents and provides a detailed experimental framework for quantitative determination. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this guide also includes quantitative data for its saturated analog, N-acetyl-L-alanine, to provide a valuable point of reference for researchers.

Solubility of this compound

Current literature qualitatively describes the solubility of this compound as follows:

| Solvent | Qualitative Solubility |

| Water | Hardly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly/Slightly Soluble |

| Methanol | Sparingly/Slightly Soluble |

The presence of both a hydrophilic carboxylic acid group and a relatively nonpolar vinyl group, along with an acetamido group capable of hydrogen bonding, results in this mixed solubility profile. The planarity and potential for intermolecular interactions of the α,β-unsaturated system likely contribute to its limited solubility in water.

Reference Data: Solubility of N-Acetyl-L-alanine

To offer a quantitative perspective, the solubility of the structurally similar saturated analog, N-acetyl-L-alanine, is presented. This data can serve as a useful baseline for estimating the solubility of this compound.

| Solvent | Solubility of N-Acetyl-L-alanine (at 25 °C) |

| Water | 26 mg/mL[1][2] |

| Dimethyl Sulfoxide (DMSO) | 26 mg/mL[1][2] |

| Ethanol | 26 mg/mL[1][2] |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a compound such as this compound, employing the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, DMSO, methanol, ethanol)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method. A reverse-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength (e.g., around 210 nm).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the analyte in the saturated solution, determined by HPLC.

-

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: A flowchart of the shake-flask solubility determination method.

Caption: A logical flow for quantifying analyte concentration using HPLC.

Conclusion

References

Spectroscopic Profile of 2-Acetamidoacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-acetamidoacrylic acid, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectra, offering a valuable resource for researchers working with this compound.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | N/A | N/A | Vinyl protons (=CH₂) |

| Data not explicitly found in search results | N/A | N/A | NH proton |

| Data not explicitly found in search results | Singlet | 3H | Acetyl methyl protons (-CH₃) |

| Data not explicitly found in search results | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

¹³C NMR (Carbon NMR) Data [1]

-

Instrument: Varian XL-100[1]

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results | Acetyl methyl carbon (-CH₃) |

| Data not explicitly found in search results | Vinyl carbon (=CH₂) |

| Data not explicitly found in search results | Quaternary vinyl carbon (=C<) |

| Data not explicitly found in search results | Carboxylic acid carbon (-COOH) |

| Data not explicitly found in search results | Amide carbonyl carbon (-C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below was obtained using Attenuated Total Reflectance (ATR) on a neat sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad band around 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| Around 3200 | Medium | N-H stretch (Amide) |

| Around 3000 | Medium | C-H stretch (sp² and sp³) |

| Around 1700 | Strong | C=O stretch (Carboxylic Acid) |

| Around 1650 | Strong | C=O stretch (Amide I) |

| Around 1630 | Medium | C=C stretch (Alkene) |

| Around 1540 | Medium | N-H bend (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

-

Ionization: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 129 | Base Peak | [M]⁺ (Molecular Ion) |

| 87 | High | [M - CH₂CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 42 | Medium | [CH₂CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[1]

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent compatible with the GC system (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[4]

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

References

Health and safety information for 2-Acetamidoacrylic acid

An In-depth Technical Guide on the Health and Safety of 2-Acetamidoacrylic Acid

Introduction

This compound, also known as N-Acetyldehydroalanine, is a derivative of the amino acid alanine. It serves as a valuable building block in organic synthesis and has been investigated for its antioxidant properties.[1] This technical guide provides a comprehensive overview of the available health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets, chemical databases, and available scientific literature. It is important to note that while general safety classifications are available, detailed quantitative toxicological studies and specific experimental protocols for this compound are limited in publicly accessible resources.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5429-56-1 | [2][3][4] |

| Molecular Formula | C₅H₇NO₃ | [2][3] |

| Molecular Weight | 129.11 g/mol | [2][3][4] |

| IUPAC Name | 2-acetamidoprop-2-enoic acid | [2] |

| Synonyms | N-Acetyldehydroalanine, 2-(Acetylamino)-2-propenoic acid | [3][4][5] |

| Appearance | Off-white to pale yellow solid/powder | [4][6] |

| Melting Point | 185-186 °C (decomposes) | [4] |

| Solubility | Soluble in DMSO. Slightly soluble in water and methanol. | [7] |

| InChI Key | UFDFFEMHDKXMBG-UHFFFAOYSA-N | [2][4] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its irritant properties.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][4] |

Hazard Pictogram:

Toxicological Information

Some studies on N-acyl dehydroalanine (B155165) derivatives, of which this compound is a member, have indicated antioxidant properties.[1] These compounds have been shown to scavenge oxygen and hydroxyl radicals, which may be attributed to the reactive carbon-carbon double bond.[1] This suggests a potential to mitigate oxidative stress, though the specific signaling pathways involved have not been elucidated for this compound.

Caption: Workflow for in vitro skin irritation testing (OECD TG 439).

Acute Eye Irritation/Corrosion (OECD TG 405)

This in vivo test is typically a last resort after considering in vitro alternatives.

Methodology:

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: a. A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control. b. The eyes are observed and scored for irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Endpoint Measurement: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system. The reversibility of the lesions is also assessed.

-

Data Interpretation: The severity and reversibility of the ocular reactions determine the classification of the substance.

Handling and Safety Precautions

Based on the hazard classification, the following handling and safety precautions are recommended.

Table 3: Recommended Safety Precautions

| Precaution Category | Recommendations | Reference(s) |

| Engineering Controls | Use in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [8] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. | [4][8] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8] |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [8] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [8] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. | [8] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Avoid dispersal of dust in the air. [8] Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No information available.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.

Ecological Information

There is limited specific ecotoxicological data for this compound. Safety data sheets generally state that no significant environmental hazards are known or expected.

Conclusion

This compound is a chemical that should be handled with care due to its classification as a skin, eye, and respiratory irritant. While it has potential applications, including as an antioxidant, a comprehensive toxicological profile is not yet available in the public domain. Researchers and drug development professionals should adhere to the recommended safety precautions and handling procedures outlined in this guide and the manufacturer's safety data sheet. Further research is needed to fully characterize its toxicological properties, including quantitative dose-response relationships and its effects on biological signaling pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2-乙酰氨基丙烯酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. veeprho.com [veeprho.com]

- 6. L01649.06 [thermofisher.com]

- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Key Suppliers, Purchasing, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamidoacrylic acid, a key building block in synthetic chemistry and drug discovery. The document details major suppliers, purchasing information, and in-depth experimental protocols for its application. Furthermore, it visualizes critical biological pathways and synthetic workflows where this molecule plays a significant role.

Key Suppliers and Purchasing of this compound

The procurement of high-quality this compound is crucial for reproducible research and development. A variety of chemical suppliers offer this reagent in different grades and quantities. Below is a comparative table of prominent suppliers. Please note that prices and availability are subject to change and it is recommended to visit the supplier's website for the most current information.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (Merck) | This compound | A1401 | 99% | 10 g | $381.00[1] |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | L01649.06 | 97+% | 5 g | Not available |

| MP Biomedicals | This compound | 0219505401 | Not specified | 1 g | $51.50[2] |

| Simson Pharma Limited | This compound | M06000 | Not specified | Inquire for pack size | Inquire for price |

| United States Biological | This compound | 001065 | Highly Purified | 500 mg | $333.00 |

| ChemScene | This compound | CS-W011122 | ≥97% | 10 g | Inquire for price |

| Veeprho | This compound | Not specified | Not specified | Inquire for pack size | Inquire for price |

| Adva Tech Group Inc. | This compound | MPB-0219505401 | Not specified | 1 EA | Inquire for price[3] |

| Pharmaffiliates | This compound | PA 27 00060 | Not specified | Inquire for pack size | Inquire for price[4] |

| IndiaMART | This compound | Not specified | 99% (Lab Grade) | 10 gm | ~₹ 500/kg (approx. $6/kg)[5][6] |

Experimental Protocols

This compound is a versatile precursor in organic synthesis. Below are detailed experimental protocols for its use in two significant applications: asymmetric hydrogenation and the synthesis of bioactive benzothiazole (B30560) derivatives.

Asymmetric Hydrogenation of this compound

Asymmetric hydrogenation is a fundamental method for producing chiral amino acids. This compound is a common substrate for this transformation. The following protocol is a general representation based on procedures utilizing rhodium-based catalysts.[7][8][9]

Materials:

-

This compound

-

Chiral Rhodium-phosphine catalyst (e.g., Rh(COD)₂(BF₄) with a chiral bisphosphine ligand)

-

Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer and pressure gauge

Procedure:

-

In a glovebox, a high-pressure reactor is charged with this compound and the chiral rhodium catalyst in a specific substrate-to-catalyst ratio (typically ranging from 100:1 to 1000:1).

-

The anhydrous, deoxygenated solvent is added to dissolve the reactants.

-

The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The reactor is purged with hydrogen gas several times to remove any residual air.

-

The reactor is pressurized with hydrogen gas to the desired pressure (typically 1 to 50 atm).

-

The reaction mixture is stirred vigorously at a controlled temperature (often room temperature) for a specified duration (typically 12 to 24 hours).

-

Upon completion, the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The resulting product, N-acetylalanine, is purified by techniques such as recrystallization or chromatography.

-

The enantiomeric excess (e.e.) of the product is determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Synthesis of 2-Acetamido-Substituted Benzothiazole Derivatives

This compound can serve as a precursor for the synthesis of more complex heterocyclic structures like benzothiazoles, which are known for their wide range of biological activities. While direct synthesis from this compound is less common, a closely related and illustrative synthesis involves the coupling of a 2-acetamido-benzothiazole carboxylic acid with various amines.

Materials:

-

2-Acetamidobenzo[d]thiazole-6-carboxylic acid (can be synthesized from precursors related to this compound)

-

Desired amine

-

Coupling agents (e.g., HATU, HOBt, EDCI)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

To a solution of 2-acetamidobenzo[d]thiazole-6-carboxylic acid in an anhydrous solvent, the coupling agents (HATU, HOBt, EDCI) and the organic base (DIPEA) are added.

-

The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

-

The desired amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-acetamido-substituted benzothiazole derivative.

-

The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations: Pathways and Workflows

BRAF V600E Signaling Pathway

The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, a key driver in many cancers.[10][11][12][13][14] Derivatives of 2-acetamido-containing scaffolds are being investigated as potential inhibitors of this pathway.

Caption: Constitutive activation of the MAPK pathway by the BRAF V600E mutation.

Bio-based Synthesis of Acrylic Acid

This compound is a derivative of acrylic acid. The sustainable production of acrylic acid from biomass is an area of active research. One promising route starts from furfural, a biomass-derived platform chemical.[15][16][17][18][19]

Caption: A sustainable workflow for the synthesis of acrylic acid from furfural.

Logical Relationships of this compound in Drug Discovery

This diagram illustrates the central role of this compound as a versatile building block, connecting its fundamental properties to its applications in the synthesis of chiral molecules and complex bioactive compounds.

Caption: Key applications of this compound in synthetic chemistry.

References

- 1. This compound 99 5429-56-1 [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. advatechgroup.com [advatechgroup.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. indiamart.com [indiamart.com]

- 6. dir.indiamart.com [dir.indiamart.com]

- 7. rsc.org [rsc.org]

- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. biomarker.onclive.com [biomarker.onclive.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. Highly Efficient Biobased Synthesis of Acrylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research.rug.nl [research.rug.nl]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of 2-Acetamidoacrylic Acid in Modern Amino Acid Chemistry: A Technical Guide

References

- 1. rsc.org [rsc.org]

- 2. uma.es [uma.es]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation with antibody-achiral rhodium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. qyaobio.com [qyaobio.com]

- 8. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helios.eie.gr [helios.eie.gr]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. Purification and characterization of an N-acylaminoacyl-peptide hydrolase from rabbit muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound(5429-56-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Polymers of α-Acetamidoacrylic Acid for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers of α-acetamidoacrylic acid, also known as poly(N-acetyl-α-aminoacrylic acid), are a class of functional polymers with significant potential in the biomedical field, particularly in drug delivery. These polymers are derived from α-acetamidoacrylic acid, a monomer featuring a vinyl group for polymerization, a carboxylic acid group for aqueous solubility and functionalization, and an acetamido group that can influence its biological interactions. The unique chemical structure of poly(α-acetamidoacrylic acid) imparts properties such as water solubility and the potential for bioadhesion, making it an attractive candidate for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of these polymers for researchers, scientists, and drug development professionals.

Synthesis of α-Acetamidoacrylic Acid Monomer and its Polymers

The development of effective poly(α-acetamidoacrylic acid)-based drug delivery systems begins with the synthesis of the monomer and its subsequent polymerization.

Monomer Synthesis

The α-acetamidoacrylic acid monomer can be synthesized through various chemical routes. While detailed experimental protocols are often proprietary or described in older literature, a general understanding of the synthesis is crucial.

Polymerization of α-Acetamidoacrylic Acid

The polymerization of α-acetamidoacrylic acid has been demonstrated to proceed via free radical polymerization. An early report by Adams, Johnson, and Englund detailed the polymerization in an ethanolic solution using 2,2'-bis-azo-isobutyronitrile (AIBN) as a catalyst. This process yields a water-soluble and infusible polymer.[1]

Experimental Protocol: Solution Polymerization of α-Acetamidoacrylic Acid

The following is a generalized protocol based on available literature for the solution polymerization of α-acetamidoacrylic acid. Researchers should optimize these conditions for their specific requirements.

-

Monomer Preparation: Dissolve a defined amount of α-acetamidoacrylic acid in a suitable solvent, such as ethanol.

-

Initiator Addition: Add a catalytic amount of a free-radical initiator, for example, 2,2'-bis-azo-isobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN). The reaction time will vary depending on the desired molecular weight and conversion.

-

Polymer Isolation and Purification: After the polymerization is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether). The precipitated polymer should then be washed multiple times to remove any unreacted monomer and initiator residues.

-

Drying: The purified polymer should be dried under vacuum to a constant weight.

Logical Workflow for Polymer Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of poly(α-acetamidoacrylic acid).

Physicochemical Properties

The properties of poly(α-acetamidoacrylic acid) are critical for its application in drug delivery. Key characteristics include its molecular weight, polydispersity, solubility, and thermal properties.

| Property | Description | Method of Determination |

| Molecular Weight (Mw) and Polydispersity Index (PDI) | These parameters influence the polymer's viscosity, degradation rate, and drug release profile. | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |

| Solubility | The polymer is reported to be soluble in water.[1] This is a crucial property for biocompatibility and formulation. | Visual inspection in various solvents, UV-Vis Spectroscopy |

| Thermal Properties | The polymer is described as infusible, suggesting high thermal stability.[1] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Chemical Composition | Elemental analysis can confirm the successful polymerization of the monomer. | Elemental Analysis (CHN) |

Applications in Drug Delivery

The presence of carboxylic acid groups in the polymer backbone makes poly(α-acetamidoacrylic acid) a candidate for pH-responsive drug delivery systems. At physiological pH, the carboxylic acid groups are expected to be deprotonated, leading to a more hydrophilic and swollen polymer network. In the acidic environment of the stomach or within endosomal compartments of cells, these groups would be protonated, potentially leading to a more compact structure and altered drug release characteristics.

Potential Drug Delivery Strategies

-

Hydrogel Formulations: Crosslinked versions of poly(α-acetamidoacrylic acid) could form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.

-

Nanoparticle Systems: The polymer could be formulated into nanoparticles for targeted drug delivery. The surface carboxylic acid groups could be further functionalized with targeting ligands to enhance site-specific accumulation.

-

Mucoadhesive Applications: The hydrogen bonding capabilities of the carboxylic acid and acetamido groups may promote adhesion to mucosal surfaces, prolonging the residence time of the drug formulation.

Signaling Pathway for pH-Responsive Drug Release

References

Potential Research Areas for 2-Acetamidoacrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising research avenues for derivatives of 2-acetamidoacrylic acid, a versatile scaffold with potential applications in oncology, infectious diseases, and enzyme modulation. This document provides a comprehensive overview of current knowledge, including detailed experimental protocols, quantitative biological data, and visualization of relevant biological pathways and experimental workflows to facilitate further investigation and drug development efforts.

Introduction to this compound and its Derivatives